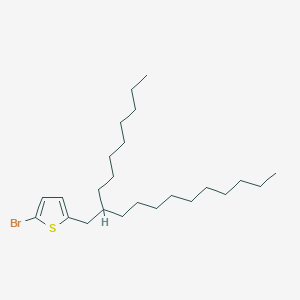
2-Bromo-5-(2-octyldodecyl)thiophene
Vue d'ensemble
Description
2-Bromo-5-(2-octyldodecyl)thiophene is a chemical compound with the molecular formula C24H43BrS . It is used as a precursor monomer in the Kumada catalyst transfer condensative polymerization (KCTCP) of 3-alkylthiophenes .
Synthesis Analysis
The synthesis of 2-Bromo-5-(2-octyldodecyl)thiophene involves the use of nickel and palladium-based catalytic systems . The Kumada catalyst-transfer polycondensation is a popular strategy for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(2-octyldodecyl)thiophene is represented by the InChI code1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-5-(2-octyldodecyl)thiophene are primarily associated with its use as a precursor monomer in the Kumada catalyst transfer condensative polymerization (KCTCP) of 3-alkylthiophenes .Physical And Chemical Properties Analysis
2-Bromo-5-(2-octyldodecyl)thiophene has a molecular weight of 443.58 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .Applications De Recherche Scientifique
Polymerization and Material Science
A study by Verheyen et al. (2017) explored the polymerization behavior of 2-bromo-5-(2-octyldodecyl)thiophene. They investigated the effects of branching in the side chains on the polymerization process, focusing on Kumada catalyst transfer condensative polymerization (KCTCP) of 3-alkylthiophenes. Their findings highlighted the distinct polymerization behavior between branched and linear alkyl substituents, which is significant in the context of material science and polymer chemistry (Verheyen, Timmermans, & Koeckelberghs, 2017).
Solar Cell Applications
Tamilavan et al. (2018) conducted research on polymers derived from thiophene, focusing on their use in organic solar cells (OSCs). Their study synthesized new polymers using 2-bromo-5-(2-octyldodecyl)thiophene derivatives, demonstrating their potential in solar energy applications due to their thermal stability and efficient power conversion efficiencies in OSCs (Tamilavan, Lee, Agneeswari, Jung, Jin, Jeong, Hyun, & Park, 2018).
Medicinal Chemistry
Ikram et al. (2015) explored the synthesis of various derivatives based on 2-bromo-5-(2-octyldodecyl)thiophene for potential medicinal applications. Their study highlighted the significant biological activities of these derivatives, including haemolytic, biofilm inhibition, and anti-thrombolytic properties, suggesting their relevance in pharmaceutical research (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).
Electronic and Optoelectronic Applications
Zhang et al. (2013) investigated the use of 2-bromo-5-(2-octyldodecyl)thiophene derivatives in the synthesis of bis(perylene diimide)–donor electron-transport materials. Their research is relevant to the development of n-channel organic field-effect transistors, showcasing the material's potential in electronic and optoelectronic applications (Zhang, Singh, Hwang, Barlow, Kippelen, & Marder, 2013).
Non-linear Optical Materials
Herbivo et al. (2010) focused on synthesizing dicyanovinyl-substituted compounds using 2-bromo-5-(2-octyldodecyl)
thiophene derivatives. Their work revealed promising non-linear optical properties and exceptional thermal stability of these compounds, suggesting their potential use in optoelectronic applications such as solvatochromic probes and non-linear optical materials (Herbivo, Comel, Kirsch, Fonseca, Belsley, & Raposo, 2010).
Polymer Properties and Synthesis
Wu et al. (1996) conducted research on the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes], incorporating 2-bromo-5-(2-octyldodecyl)thiophene. They explored the structure, solution properties, and solid-state properties of these polymers, contributing to our understanding of polymer science and engineering (Wu, Chen, & Rieke, 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for 2-Bromo-5-(2-octyldodecyl)thiophene are likely to involve further exploration of its use in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The development of more efficient materials for these applications is a key area of focus .
Propriétés
IUPAC Name |
2-bromo-5-(2-octyldodecyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSWKYPTYENJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-octyldodecyl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)
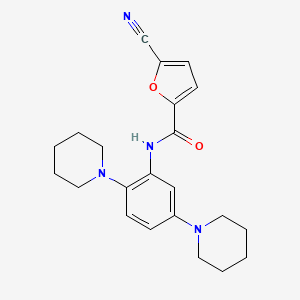
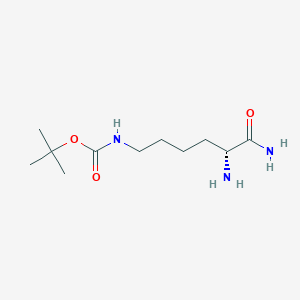

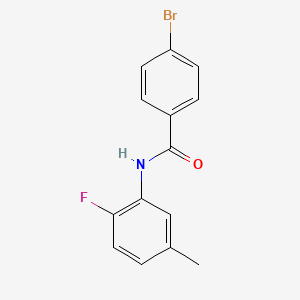
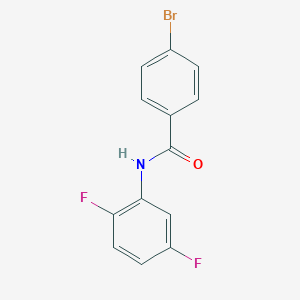


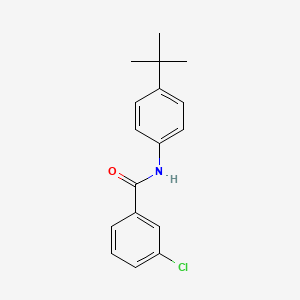
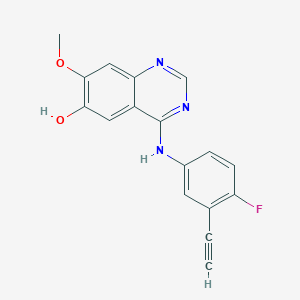
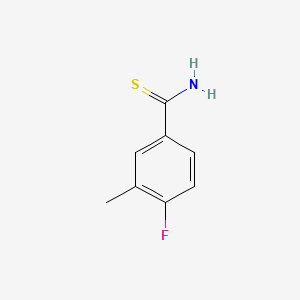
![7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3341028.png)